2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
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Overview
Description
2-Phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry . The presence of the tetrazole ring in this compound imparts unique chemical and biological properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The primary targets of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide are caspase 3 , NF-KAPPA-B , and P53 protein . These proteins play crucial roles in cellular processes such as apoptosis (programmed cell death), immune response, and cell cycle regulation, respectively.
Mode of Action
This compound interacts with its targets through molecular docking , a method which predicts the orientation of one molecule to a second when bound to each other to form a stable complex . The compound exhibits a potent interaction with its targets, as indicated by the binding energies of -11.8 kJ/mol and -10.9 kJ/mol for TP53 and NF-KAPPA-B, respectively .
Pharmacokinetics
Its logp value of -005 suggests that it has balanced hydrophilic and lipophilic properties, which could influence its absorption and distribution in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with its targets. By interacting with caspase 3, NF-KAPPA-B, and P53 protein, the compound could potentially influence apoptosis, immune response, and cell cycle regulation . .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide are largely influenced by the presence of the tetrazole group . Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pKa values . They are nitrogen-rich heterocycles possessing both electron-donating and electron-withdrawing properties . This allows this compound to interact with a variety of enzymes, proteins, and other biomolecules, although the specific interactions have not been fully elucidated.
Cellular Effects
Tetrazole derivatives are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-nociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . These activities suggest that this compound may have significant effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Given the known properties of tetrazoles, it is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the reaction of 4-(1H-tetrazol-1-yl)aniline with phenylacetyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the acetamide bond . The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents are used depending on the desired substitution.
Major Products Formed:
Oxidation: Tetrazole N-oxides.
Reduction: Amines or reduced tetrazole derivatives.
Substitution: Halogenated, nitrated, or alkylated phenyl derivatives.
Scientific Research Applications
2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Comparison with Similar Compounds
- 2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
- 2,2’- (5,5’- (1,4-phenylene)bis (1H-tetrazole-5,1-diyl))bis-N-acetamides
- N-[4-(1H-tetrazol-1-yl)phenyl]acetamide
Comparison: this compound is unique due to its specific substitution pattern and the presence of both phenyl and tetrazole rings. This combination imparts distinct chemical and biological properties compared to other tetrazole derivatives. For example, the bis-tetrazole acetamides exhibit different binding affinities and biological activities due to the presence of two tetrazole rings .
Properties
IUPAC Name |
2-phenyl-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c21-15(10-12-4-2-1-3-5-12)17-13-6-8-14(9-7-13)20-11-16-18-19-20/h1-9,11H,10H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVCTKSSGZKEIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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